

# (2-Methyloxazol-5-yl)methanol molecular weight and formula

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## Compound of Interest

Compound Name: (2-Methyloxazol-5-yl)methanol

Cat. No.: B1418426

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An In-depth Technical Guide: **(2-Methyloxazol-5-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(2-Methyloxazol-5-yl)methanol** is a heterocyclic organic compound featuring a substituted oxazole ring. With a molecular formula of  $C_5H_7NO_2$  and a molecular weight of approximately 113.116 g/mol, this molecule serves as a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry.<sup>[1][2][3]</sup> The presence of a reactive primary alcohol and a stable, aromatic oxazole core allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the field of drug discovery, grounded in established chemical principles.

## Core Molecular Profile

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of **(2-Methyloxazol-5-yl)methanol** are summarized below.

## Chemical Identity

The compound is systematically identified by several key descriptors that ensure unambiguous referencing in chemical databases and literature.

Identifier	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	113.116 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1065073-48-4	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC1=NC=C(O1)CO	<a href="#">[3]</a>
InChI Key	RLZPINFKUMSNAK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Physicochemical Properties

The predicted physicochemical properties provide insight into the compound's behavior in various chemical and biological systems, guiding decisions on reaction conditions, solvent selection, and formulation.

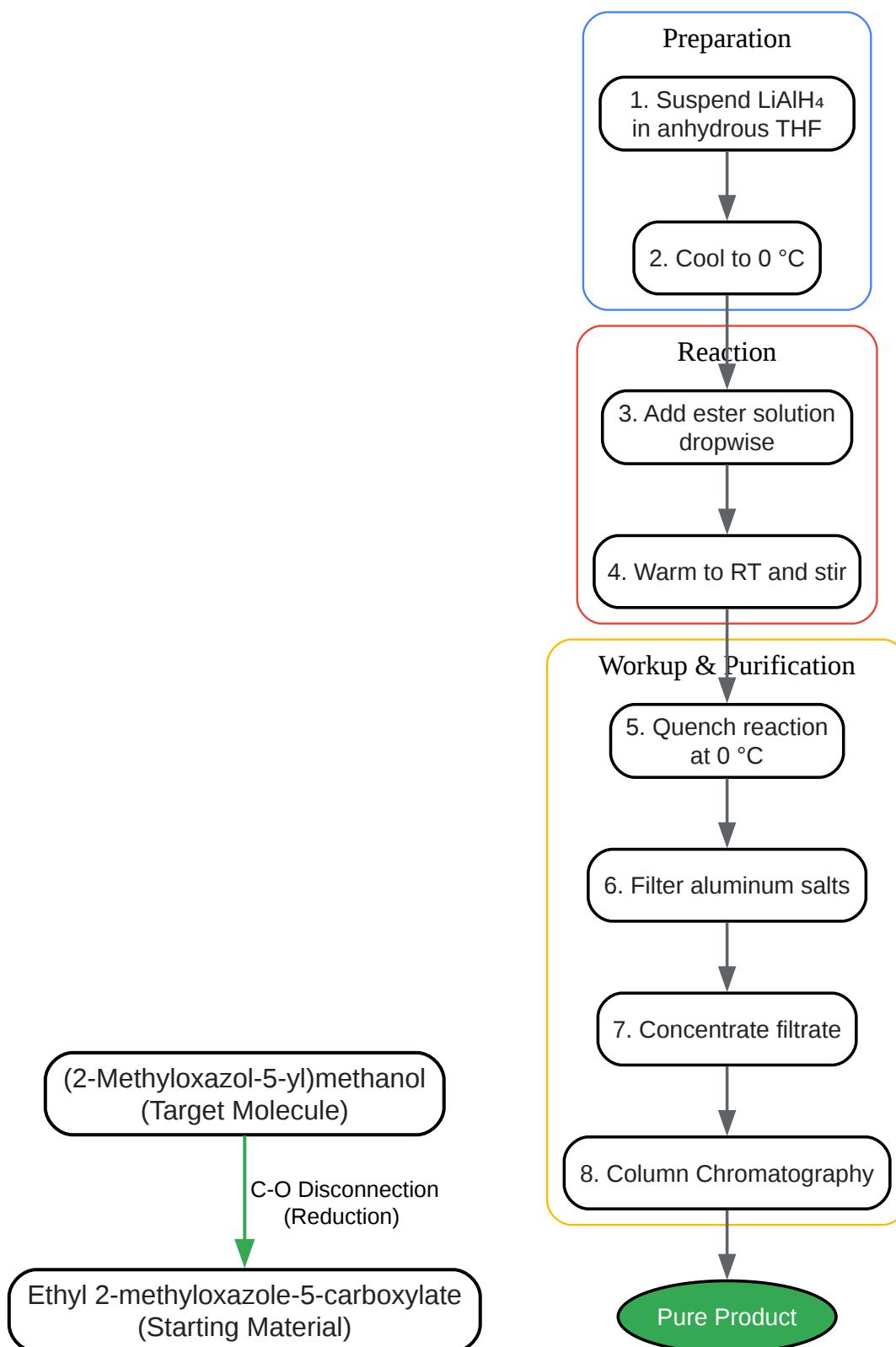
Property	Predicted Value	Source(s)
Appearance	Liquid	<a href="#">[1]</a>
Density	1.183 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point	208.1 ± 15.0 °C	<a href="#">[3]</a>
Flash Point	79.6 ± 20.4 °C	<a href="#">[3]</a>
pKa	13.43 ± 0.10	<a href="#">[3]</a>
LogP	-1.01	<a href="#">[3]</a>

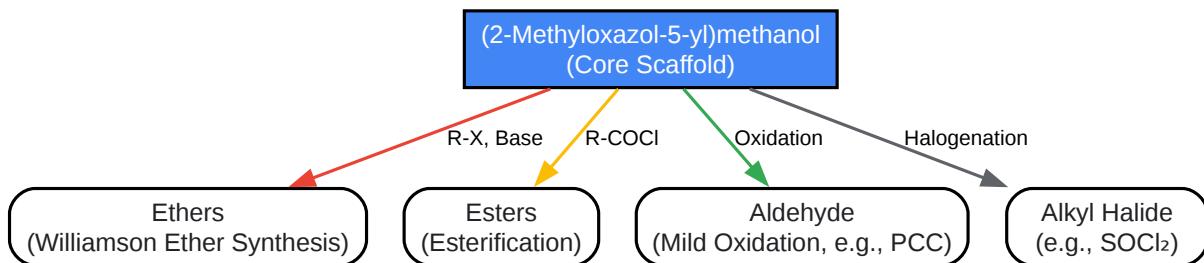
## Synthesis and Characterization

The synthesis of **(2-Methyloxazol-5-yl)methanol** can be efficiently achieved through the reduction of a suitable carboxylic acid ester precursor. This approach is a cornerstone of synthetic organic chemistry for producing primary alcohols.

## Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to an ester, such as ethyl or methyl 2-methyloxazole-5-carboxylate, as a readily available starting material. The carbon-oxygen bond of the primary alcohol is disconnected to reveal the corresponding carbonyl group, which is a standard transformation.





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## References

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